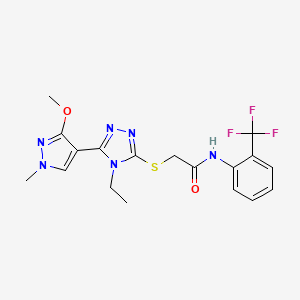
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H19F3N6O2S and its molecular weight is 440.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS No. 1014094-59-7) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N6O2S, with a molecular weight of 386.5 g/mol. The structure features a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₆O₂S |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 1014094-59-7 |
Antifungal Activity
The 1,2,4-triazole core present in this compound is recognized for its antifungal properties. Triazoles function primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterols and ultimately results in fungal cell death .
Recent studies have indicated that derivatives of triazoles exhibit broad-spectrum antifungal activity against various pathogenic fungi. For instance, compounds similar to this one have shown effective Minimum Inhibitory Concentrations (MICs) against strains such as Candida albicans and Aspergillus fumigatus. The MIC values can range from excellent (0.06–2 μg/mL) to poor (≥32 μg/mL) depending on structural modifications and substituents .
Anticancer Activity
In addition to antifungal properties, triazole derivatives have been explored for their anticancer potential. Research indicates that compounds containing thioether and triazole functionalities can exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
A detailed evaluation of the compound's anticancer activity could involve:
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is significantly influenced by their structural features. The presence of electron-withdrawing groups, such as trifluoromethyl groups, enhances the lipophilicity and biological efficacy of these compounds. The methoxy group on the pyrazole ring also contributes to increased solubility and bioavailability .
Key findings from SAR studies include:
- Triazole Ring Modifications: Substituents on the triazole ring can drastically alter antifungal potency.
- Thioether Linkage: The thioether group enhances interaction with target enzymes.
- Aromatic Substituents: The presence of aromatic rings increases hydrophobic interactions with fungal membranes.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on Triazole Derivatives: A series of synthesized triazole derivatives were tested for antifungal activity against Candida species, revealing that modifications at the 5-position significantly improved efficacy .
- Cytotoxicity Assessment: Compounds structurally related to our target were assessed for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
属性
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O2S/c1-4-27-15(11-9-26(2)25-16(11)29-3)23-24-17(27)30-10-14(28)22-13-8-6-5-7-12(13)18(19,20)21/h5-9H,4,10H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTUCOXPRSRXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














